molecular formula C16H16O4 B3043835 7,8-Diallyloxy-4-methylcoumarin CAS No. 93435-00-8

7,8-Diallyloxy-4-methylcoumarin

Cat. No. B3043835
CAS RN: 93435-00-8
M. Wt: 272.29 g/mol
InChI Key: QBYOWNZWCWIXGL-UHFFFAOYSA-N
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Description

7,8-Diallyloxy-4-methylcoumarin is a chemical compound with the empirical formula C16H16O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, which could potentially include 7,8-Diallyloxy-4-methylcoumarin, has been studied . The research was based on the Pechmann coumarin synthesis method, and the influence of various Lewis acids on the reaction was discussed . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .


Molecular Structure Analysis

The molecular structure of 7,8-Diallyloxy-4-methylcoumarin includes a coumarin core structure, which is a large class of compounds with the core structure of 1,2-benzopyranone . The SMILES string for this compound is CC1=CC (=O)Oc2c (OCC=C)c (OCC=C)ccc12 .


Physical And Chemical Properties Analysis

7,8-Diallyloxy-4-methylcoumarin is a solid substance . It has a molecular weight of 272.30 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Antioxidant Properties

7,8-Diallyloxy-4-methylcoumarin, as a derivative of 4-methylcoumarin, has been studied for its antioxidant properties. 4-Methylcoumarins with hydroxyl groups have demonstrated excellent antioxidant and radical-scavenging properties in various experimental models. They are notable for not being metabolized into mutagenic compounds by liver P450 monoxygenases, making them safer therapeutic options. The protective capacity of these coumarins against oxidative damage in biomimetic models of phospholipid membranes has been confirmed, indicating potential applications in conditions characterized by free radical overproduction (Morabito et al., 2010).

Anticancer Properties

Some derivatives of 4-methylcoumarin, like 7,8-dihydroxy-4-methylcoumarins, have shown significant anticancer potential against various human cancer cell lines. Their structure-activity relationship suggests a promising direction for the development of new anticancer agents. The presence of different substituents, such as ethoxycarbonylmethyl and ethoxycarbonylethyl moieties, impacts their efficacy against cancer cells (Miri et al., 2016).

Microbial Diversity Influence

In the context of poultry health, the introduction of compounds like 7,8-dihydroxy-4-methylcoumarin into the diet of broiler chickens has shown an impact on the microbial composition of the intestine. This could imply potential applications in veterinary medicine or as a supplement in animal feed to influence gut microbiota (Duskaev et al., 2022).

Immunomodulatory Effects

Derivatives of 4-methylcoumarin have been evaluated for their potential as immunomodulators, specifically in inhibiting the activation of human neutrophils. This suggests a potential application in the treatment of inflammatory diseases mediated by increased neutrophil activation (Kabeya et al., 2013).

Pro-apoptotic Activity in Leukemic Cells

7,8-Dihydroxy-4-methylcoumarin has been studied for its pro-apoptotic activity in human leukemic cells. This activity is mediated through the activation of specific pathways and the inhibition of others, suggesting its potential therapeutic role in the treatment of hematological malignancies (Riveiro et al., 2008).

Mechanism of Action

The mechanism of action of 7,8-Diallyloxy-4-methylcoumarin is not explicitly mentioned in the available resources .

Future Directions

The future directions for research on 7,8-Diallyloxy-4-methylcoumarin and similar compounds could involve further exploration of their synthesis methods . Given their biological activity and application value in fluorescent probes , these compounds could also be studied for potential applications in medical and industrial fields.

properties

IUPAC Name

4-methyl-7,8-bis(prop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h4-7,10H,1-2,8-9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYOWNZWCWIXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OCC=C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Diallyloxy-4-methylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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